molecular formula C8H10N2O2 B079936 N,2-Dimethyl-4-nitroaniline CAS No. 10439-77-7

N,2-Dimethyl-4-nitroaniline

Cat. No.: B079936
CAS No.: 10439-77-7
M. Wt: 166.18 g/mol
InChI Key: NJYYBTRBCMPYCJ-UHFFFAOYSA-N
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Description

N,2-Dimethyl-4-nitroaniline is a significant nitroaniline derivative that serves as a versatile synthetic intermediate and building block in organic chemistry and materials science research. Its core research value lies in the strategic positioning of the electron-withdrawing nitro group and the electron-donating dimethylamino group on the aromatic ring, creating a push-pull system that is valuable for studying electronic properties and for use in further functionalization reactions. A primary application is its role as a key precursor in the synthesis of azo dyes and pigments, where it contributes to the chromophore structure, influencing the color and stability of the resulting compounds. Furthermore, it is employed in the development of more complex heterocyclic systems and pharmaceutical intermediates, leveraging the reactivity of the nitro group which can be selectively reduced to an amine, a crucial transformation in medicinal chemistry. Researchers also utilize this compound to study its solid-state properties and potential applications in the development of non-linear optical (NLO) materials. The methyl substituents on the amine nitrogen influence the compound's basicity and steric profile, offering a point of differentiation from other nitroaniline analogs. Proper handling procedures are required as with all nitroaromatic compounds. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,2-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYYBTRBCMPYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80146455
Record name N,2-dimethyl-4-nitrobenzenamine
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10439-77-7
Record name N,2-dimethyl-4-nitrobenzenamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,2-dimethyl-4-nitrobenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-4-nitro-o-toluidine
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Preparation Methods

Reaction Mechanism and Conditions

The reductive methylation of 2-methyl-4-nitroaniline represents a widely adopted route for introducing dimethyl groups to the amino functionality. This method, adapted from the synthesis of 2-chloro-N,N-dimethyl-4-nitroaniline, leverages formic acid as a carbonyl source and sodium borohydride (NaBH4) as a reducing agent. The primary amine undergoes condensation with formic acid to form an imine intermediate, which is subsequently reduced to the tertiary amine.

Procedure :

  • Substrate Preparation : 2-Methyl-4-nitroaniline (1.5 g, 8.6 mmol) is dissolved in formic acid (20 mL) under ice-cooling (0–5°C).

  • Reduction : NaBH4 (1.31 g, 34.7 mmol) is added incrementally to prevent exothermic reactions. The mixture is stirred at room temperature for 2 hours.

  • Workup : The reaction is quenched with aqueous NH4Cl, neutralized with NaHCO3, and extracted with ethyl acetate.

  • Purification : Flash chromatography (silica gel, 2% ethyl acetate in hexane) yields N,N,2-trimethyl-4-nitroaniline with a 72% isolated yield.

Key Parameters :

  • Temperature control (0–20°C) prevents side reactions such as over-reduction or decomposition.

  • Stoichiometric excess of NaBH4 ensures complete reduction of the imine intermediate.

Nitration of N,N-Dimethyl-2-methylaniline

Precursor Synthesis: N,N-Dimethyl-2-methylaniline

The preparation of N,N-dimethyl-2-methylaniline involves dimethylation of 2-methylaniline (o-toluidine). While direct alkylation with methyl halides often leads to over-alkylation, the Eschweiler-Clarke reaction offers superior selectivity.

Procedure :

  • Reagents : 2-Methylaniline (5.0 g, 46.7 mmol), formaldehyde (37% aqueous solution, 10 mL), and formic acid (20 mL) are refluxed for 6 hours.

  • Isolation : The mixture is basified with NaOH, extracted with dichloromethane, and distilled under vacuum to obtain N,N-dimethyl-2-methylaniline (87% yield).

Nitration Step

Nitration introduces the nitro group para to the dimethylamino group, guided by the directing effects of the substituents.

Procedure :

  • Nitrating Mixture : N,N-Dimethyl-2-methylaniline (3.0 g, 20 mmol) is added dropwise to a cooled (0°C) mixture of HNO3 (70%, 5 mL) and H2SO4 (98%, 15 mL).

  • Reaction : Stirred at 0–5°C for 4 hours, then poured onto ice.

  • Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield N,2-dimethyl-4-nitroaniline (68% yield).

Challenges :

  • The electron-donating dimethylamino group activates the ring, necessitating low temperatures to avoid polynitration.

  • Steric hindrance from the ortho-methyl group slightly reduces reaction kinetics.

Comparative Analysis of Synthetic Routes

Yield and Purity

MethodStarting MaterialYield (%)Purity (%)
Reductive Methylation2-Methyl-4-nitroaniline7295
NitrationN,N-Dimethyl-2-methylaniline6892

Advantages and Limitations

  • Reductive Methylation :

    • Pros : High functional group tolerance, avoids harsh nitration conditions.

    • Cons : Requires pre-synthesized 2-methyl-4-nitroaniline, which involves hazardous nitration steps.

  • Direct Nitration :

    • Pros : Streamlined if N,N-dimethyl-2-methylaniline is commercially available.

    • Cons : Risk of byproducts (e.g., meta-nitro isomers) due to competing directing effects.

Industrial-Scale Production

Optimization Strategies

Industrial synthesis prioritizes cost efficiency and scalability. A hybrid approach combines reductive methylation with continuous-flow nitration:

  • Continuous Nitration : 2-Methylaniline is nitrated in a plug-flow reactor at 10°C, achieving 85% conversion to 2-methyl-4-nitroaniline.

  • Methylation : The crude nitroaniline is subjected to reductive methylation in a fixed-bed reactor packed with NaBH4-supported catalysts, yielding N,N,2-trimethyl-4-nitroaniline with 90% efficiency.

Characterization and Quality Control

Spectroscopic Validation

  • NMR : 1H NMR (400 MHz, CDCl3) δ 8.12 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 8.8 Hz, 1H, Ar-H), 3.02 (s, 6H, N(CH3)2), 2.32 (s, 3H, Ar-CH3).

  • MS : m/z 195.1 [M+H]+ (calc. 194.2 for C9H11N3O2).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with retention time matching authentic standards .

Chemical Reactions Analysis

Types of Reactions: N,2-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids.

Major Products:

Scientific Research Applications

Nonlinear Optical Applications

Nonlinear Optical Materials
DMNA serves as a significant component in the development of nonlinear optical (NLO) materials. Research indicates that DMNA can be utilized as a model compound for studying the structure and properties of NLO organic materials. Specifically, studies have shown that chromophores containing multiple DMNA units exhibit enhanced static first hyperpolarizabilities, which are crucial for applications in optical devices such as frequency converters and optical switches .

Case Study: Chromophore Design
A theoretical study demonstrated that chromophores with three parallel non-conjugated DMNA units achieved a static first hyperpolarizability 1.8 times greater than that of a single DMNA unit. This finding suggests that optimizing the arrangement of DMNA within chromophores can significantly enhance their optical properties, making them suitable for advanced photonic applications .

Piezoelectric Applications

Piezoelectric Properties
Recent advancements have highlighted the piezoelectric capabilities of DMNA when incorporated into polymer matrices. For instance, electrospun poly-l-lactic acid (PLLA) fibers embedded with DMNA nanocrystals exhibited remarkable piezoelectric output voltage and mechanical properties. The hybrid system demonstrated superplasticity and superelasticity, which are rare in organic materials but essential for applications in mechanical actuators and bioelectronics .

Table: Properties of DMNA-Embedded PLLA Fibers

PropertyValue
Piezoelectric Output VoltageHigh
Young's Modulus55 MPa
Tensile Strength2.8 MPa
Fluorescence Lifetime147 ns

This table summarizes key properties of PLLA fibers containing DMNA, illustrating their potential for energy harvesting and sensor applications.

Synthesis and Intermediate Applications

Organic Synthesis Intermediate
DMNA is widely recognized as an aromatic intermediate in organic synthesis. It plays a crucial role in the production of various dyes and pharmaceuticals due to its ability to undergo electrophilic substitution reactions. Its derivatives are often used to create compounds with specific functional groups necessary for further chemical transformations .

Mechanism of Action

The mechanism of action of N,2-Dimethyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

N,N-Dimethyl-4-nitroaniline

  • Molecular Formula : C₈H₁₀N₂O₂ (same as N,2-dimethyl-4-nitroaniline).
  • Substituents: Two methyl groups on the amino nitrogen (N,N-dimethyl) and a para-nitro group.
  • Lacks the ortho-methyl group, which may alter crystal packing and solubility.
  • Applications: Used in dye synthesis and as an intermediate in organic reactions. No direct NLO data is available, but its planar structure favors π-π stacking .

2-Methyl-4-nitroaniline (MNA)

  • Molecular Formula : C₇H₈N₂O₂.
  • Substituents : A single methyl group at the ortho position and a para-nitro group.
  • Key Differences: Electronic Effects: The absence of a methyl group on the amino nitrogen reduces electron-donating capacity compared to this compound. NLO Properties: DFT studies show MNA has an indirect bandgap (3.2 eV) and strong hyperpolarizability due to charge transfer between nitro and amino groups. Its nonlinear susceptibility (χ⁽²⁾) is enhanced by low intermolecular interactions .
  • Crystal Structure: Exhibits a noncentrosymmetric arrangement, critical for second-harmonic generation (SHG). The dipole moment is amplified by the crystal field, as shown by X-ray charge density analysis .

2-Amino-4-nitroaniline (ANA)

  • Molecular Formula : C₆H₇N₃O₂.
  • Substituents: Amino group at the ortho position and nitro group at the para position.
  • Key Differences: Optical Properties: ANA exhibits a quinoide-like structure in the ground state, with a charge-transfer band shifting up to 100 nm in polar solvents. Its hyperpolarizability (β) is 3.6× higher than p-nitroaniline, making it superior for NLO applications . Crystallography: Crystallizes in a noncentrosymmetric space group (Pna2₁), enabling SHG activity.

N-Benzyl-2-methyl-4-nitroaniline (BNA)

  • Molecular Formula : C₁₄H₁₃N₃O₂.
  • Substituents: Benzyl group on the amino nitrogen and methyl at the ortho position.
  • Key Differences: NLO Performance: BNA’s bulky benzyl group improves thermal stability and phase-matching capabilities. Refined Sellmeier equations enable precise tuning for terahertz wave generation. The nonlinear coefficient d₂₄ is critical for frequency conversion . Solubility: Lower solubility in polar solvents compared to this compound due to the hydrophobic benzyl group.

4-Chloro-2-nitroaniline (4C2NA) and 2-Chloro-4-nitroaniline (2C4NA)

  • Molecular Formulas : C₆H₅ClN₂O₂ (both isomers).
  • Substituents : Chlorine at meta/para and nitro at para/meta positions.
  • Key Differences :
    • Toxicity : Both isomers induce hepatocyte damage via glutathione (GSH) depletion (13–10 mM/10⁶ cells after 3 hours at 2 mM concentration). 2C4NA is more toxic due to enhanced microsomal enzyme disruption .
    • Electronic Effects : Chlorine’s electron-withdrawing nature reduces charge transfer compared to methyl-substituted analogs.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Substituents Melting Point (°C) Hazard Class
This compound C₈H₁₀N₂O₂ N-CH₃, 2-CH₃, 4-NO₂ 138 Xi
N,N-Dimethyl-4-nitroaniline C₈H₁₀N₂O₂ N-(CH₃)₂, 4-NO₂ N/A N/A
2-Methyl-4-nitroaniline C₇H₈N₂O₂ 2-CH₃, 4-NO₂ 121–123 N/A
2-Amino-4-nitroaniline C₆H₇N₃O₂ 2-NH₂, 4-NO₂ 198–200 N/A

Table 2: Optical and Electronic Properties

Compound Bandgap (eV) Hyperpolarizability (β) SHG Efficiency Key Application
This compound N/A N/A Theoretical NLO precursor
2-Methyl-4-nitroaniline 3.2 1.5× p-nitroaniline High Frequency doubling
2-Amino-4-nitroaniline N/A 3.6× p-nitroaniline Very High Nonlinear optics
BNA N/A N/A Phase-matched Terahertz generation

Biological Activity

N,2-Dimethyl-4-nitroaniline (CAS Number: 100-23-2) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Physical State : Solid (light yellow to brown powder)
  • Melting Point : 162°C to 165°C
  • Purity : >98% (GC) .

Toxicological Profile

This compound exhibits harmful effects upon exposure. It is classified under several hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust and using protective equipment when handling the compound .

Antimicrobial Activity

Research has demonstrated that nitroaniline derivatives possess antimicrobial properties. A study indicated that this compound showed activity against various bacterial strains, suggesting potential applications in developing antibacterial agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicated that exposure led to significant cell death at higher concentrations, which raises concerns regarding its safety for human health and environmental impact .

Case Studies

  • Study on Antibacterial Properties :
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Methodology : Various concentrations were tested against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
    • : this compound may be a candidate for further development as an antibacterial agent .
  • Cytotoxicity Assessment :
    • Objective : To investigate the cytotoxic effects of this compound on human cell lines.
    • Methodology : MTT assays were performed to determine cell viability after exposure to varying concentrations of the compound.
    • Results : Significant reductions in cell viability were observed at concentrations above 50 µM.
    • : The compound demonstrates cytotoxic effects that warrant caution in its use .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study FocusFindingsReference
Antibacterial ActivityEffective against multiple bacterial strains; potential for drug development
Cytotoxic EffectsInduces cell death in human cell lines at higher concentrations; raises safety concerns
Toxicological RisksClassified as harmful; requires protective measures during handling

Q & A

Q. What are the recommended methods for synthesizing N,2-Dimethyl-4-nitroaniline in a laboratory setting?

this compound can be synthesized via diazotization and coupling reactions. A typical approach involves nitration of dimethylaniline derivatives followed by reduction or substitution. For example, diazotization of 4-nitroaniline (prepared by nitrating aniline derivatives) in acidic media (e.g., HCl) at 0–5°C, followed by coupling with methyl-substituted aromatic amines or alcohols, yields N-substituted nitroaniline derivatives . Purification often involves recrystallization using ethanol or acetone to isolate crystalline products. Analytical standards (e.g., ≥99% purity) are confirmed via HPLC or TLC .

Q. How can X-ray crystallography be utilized to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving crystal packing and molecular conformation. For nitroaniline derivatives, pseudoatom modeling and charge density analysis are employed to account for noncentrosymmetric arrangements and hydrogen bonding. Aspherical pseudoatoms improve accuracy in mapping electron density distributions, especially for hydrogen atoms lacking neutron diffraction data . Polymorph identification (e.g., triclinic vs. monoclinic forms) requires combined SC-XRD, powder XRD, and differential scanning calorimetry (DSC) to track solvent-mediated phase transitions .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and methyl group integration. For example, methyl protons near nitro groups exhibit downfield shifts due to electron-withdrawing effects .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formulas (e.g., C8_8H10_{10}N2_2O2_2) with <5 ppm error .
  • Infrared (IR) Spectroscopy: Nitro (1520–1350 cm1^{-1}) and amine (3300–3500 cm1^{-1}) stretches identify functional groups and hydrogen bonding .

Advanced Research Questions

Q. How do substituents on the nitroaniline core influence the second harmonic generation (SHG) efficiency in nonlinear optical applications?

Substituents like methyl or benzyl groups enhance SHG by altering molecular hyperpolarizability (β\beta) and crystal packing. For instance, N-benzyl-2-methyl-4-nitroaniline exhibits twice the SHG activity of unsubstituted derivatives due to increased dipole alignment and reduced centrosymmetry in the crystal lattice . The effective hyperpolarizability tensor (bb) correlates with substituent electron-donating/withdrawing effects, which are quantified via Kurtz-Perry powder testing .

Q. What computational approaches are effective in predicting the nonlinear optical properties of this compound derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and periodic boundary conditions models molecular polarizability and crystal field effects. For example, Hartree-Fock calculations with dipole lattice sums simulate crystal-induced dipole enhancements, reproducing experimental χ(2)\chi^{(2)} values within 10–15% error . Time-dependent DFT (TD-DFT) incorporating excitonic effects improves accuracy in predicting frequency-dependent nonlinear responses .

Q. How can the anisotropic refractive indices of this compound single crystals be experimentally determined?

Ellipsometric measurements across 500–1100 nm wavelengths quantify refractive indices (nx,ny,nzn_x, n_y, n_z) in thin single-crystal films. Anisotropy arises from molecular dipole alignment, with larger nn values parallel to the dipole axis. Data fitting via Cauchy or Sellmeier equations accounts for dispersion, validated against polarized light microscopy .

Q. What strategies can mitigate discrepancies between theoretical and experimental values of hyperpolarizability in nitroaniline derivatives?

  • Crystal Field Corrections: Ab initio models incorporating dipole lattice sums adjust for crystal-induced dipole enhancements (e.g., +30–40% in 2-methyl-4-nitroaniline) .
  • Intermolecular Interactions: Polarizable continuum models (PCM) or cluster-based calculations account for neighboring molecule effects, reducing errors in β\beta predictions .
  • Experimental Validation: Hyper-Rayleigh scattering (HRS) cross-checks computational β\beta values under identical solvent conditions .

Q. How can metal-organic frameworks (MOFs) be engineered for selective detection of this compound in environmental samples?

Photoluminescent Cd(II)-MOFs functionalized with sulfobenzoate ligands enable fluorescence quenching upon nitroaniline adsorption. For example, {[Cd(5-asba)(bimb)]}n_n detects 2-methyl-4-nitroaniline at 0.68 ppm via Förster resonance energy transfer (FRET). Selectivity over nitrophenols is achieved by optimizing pore size and ligand-nitro group π\pi-π\pi interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N,2-Dimethyl-4-nitroaniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.